molecular formula C16H11N3O3 B11705303 4-nitro-2-[(E)-(6-quinolinylimino)methyl]phenol CAS No. 293763-20-9

4-nitro-2-[(E)-(6-quinolinylimino)methyl]phenol

Cat. No.: B11705303
CAS No.: 293763-20-9
M. Wt: 293.28 g/mol
InChI Key: FUONIBGOHUAYPQ-UHFFFAOYSA-N
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Description

4-nitro-2-[(E)-(6-quinolinylimino)methyl]phenol is an organic compound that belongs to the class of nitro phenols and quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-2-[(E)-(6-quinolinylimino)methyl]phenol typically involves a multi-step process. One common method is the condensation reaction between 4-nitrophenol and 6-quinolinecarboxaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-nitro-2-[(E)-(6-quinolinylimino)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-nitro-2-[(E)-(6-quinolinylimino)methyl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-nitro-2-[(E)-(6-quinolinylimino)methyl]phenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The quinoline moiety can intercalate with DNA, inhibiting the replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-nitro-2-[(E)-(6-quinolinylimino)methyl]phenol is unique due to the presence of both a nitro group and a quinoline moiety, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable compound for various applications .

Properties

CAS No.

293763-20-9

Molecular Formula

C16H11N3O3

Molecular Weight

293.28 g/mol

IUPAC Name

4-nitro-2-(quinolin-6-yliminomethyl)phenol

InChI

InChI=1S/C16H11N3O3/c20-16-6-4-14(19(21)22)9-12(16)10-18-13-3-5-15-11(8-13)2-1-7-17-15/h1-10,20H

InChI Key

FUONIBGOHUAYPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)N=CC3=C(C=CC(=C3)[N+](=O)[O-])O)N=C1

Origin of Product

United States

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